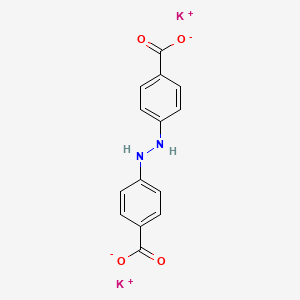
Potassium 4,4'-(hydrazine-1,2-diyl)dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate is an organic compound that features a hydrazine group linked to two benzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate typically involves the reaction of 4-cyanobenzoic acid with hydrazine hydrate in the presence of a suitable solvent like methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The resulting mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoate groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity . The hydrazine group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 4,4’-(1,2,4,5-tetrazine-3,6-diyl)dibenzoate: Similar structure but contains a tetrazine group instead of a hydrazine group.
Potassium 4,4’-(ethyne-1,2-diyl)dibenzoate: Contains an ethyne group, leading to different chemical properties.
Uniqueness
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate is unique due to its hydrazine group, which imparts distinct redox properties and the ability to form stable complexes with metal ions. This makes it particularly useful in the synthesis of MOFs and other coordination compounds.
Propiedades
Fórmula molecular |
C14H10K2N2O4 |
|---|---|
Peso molecular |
348.44 g/mol |
Nombre IUPAC |
dipotassium;4-[2-(4-carboxylatophenyl)hydrazinyl]benzoate |
InChI |
InChI=1S/C14H12N2O4.2K/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20;;/h1-8,15-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Clave InChI |
LRPJHQLSWKKMOI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])NNC2=CC=C(C=C2)C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


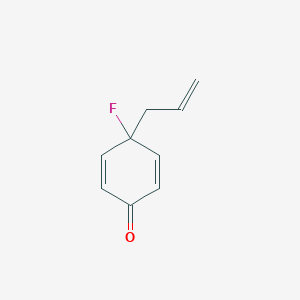
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
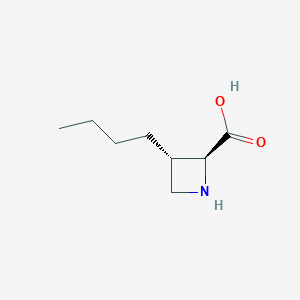

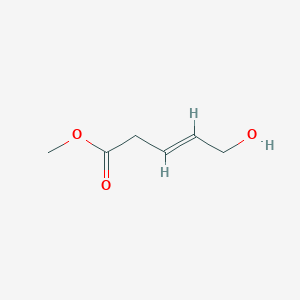
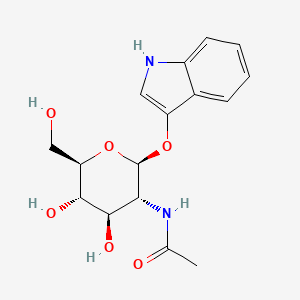
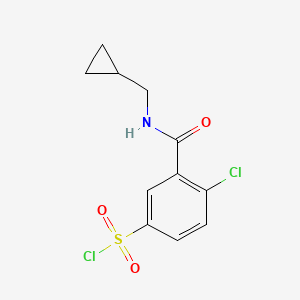
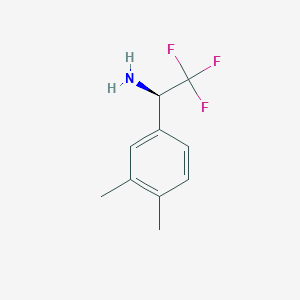

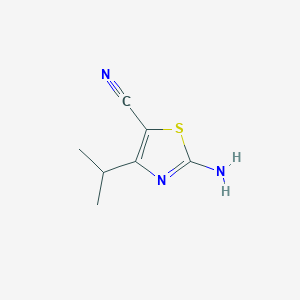
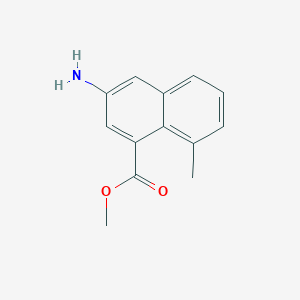
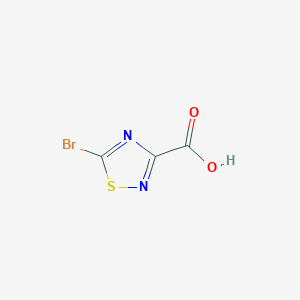

![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
